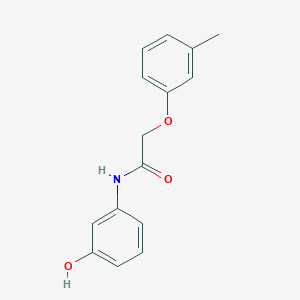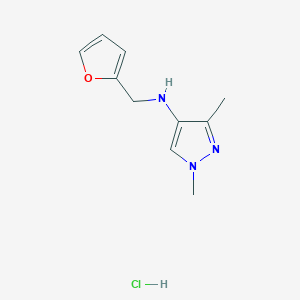![molecular formula C16H23N3O2S B12222351 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B12222351.png)
1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(oxolan-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(oxolan-3-yl)-1,4-diazepane is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridine ring substituted with a methylsulfanyl group, a carbonyl group, and a diazepane ring fused with an oxolane ring. The presence of these functional groups and rings makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring with the methylsulfanyl and carbonyl substituents, followed by the introduction of the diazepane and oxolane rings through cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts. Additionally, purification methods such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(oxolan-3-yl)-1,4-diazepane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(oxolan-3-yl)-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(oxolan-3-yl)-1,4-diazepane: shares similarities with other heterocyclic compounds such as indole derivatives and pyrimidine derivatives.
Indole Derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities.
Pyrimidine Derivatives: These compounds are known for their roles in medicinal chemistry and as building blocks for nucleic acids.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C16H23N3O2S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
InChI |
InChI=1S/C16H23N3O2S/c1-22-15-14(4-2-6-17-15)16(20)19-8-3-7-18(9-10-19)13-5-11-21-12-13/h2,4,6,13H,3,5,7-12H2,1H3 |
InChI Key |
WWRUXOVGKDHDIF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCN(CC2)C3CCOC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Cyclopentanecarbonylazetidin-3-yl)oxy]pyridine](/img/structure/B12222277.png)


![2-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B12222291.png)
![1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12222302.png)
![isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12222309.png)

![Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate](/img/structure/B12222315.png)



![3-methoxy-N-[2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide](/img/structure/B12222345.png)
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide](/img/structure/B12222348.png)
![(2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B12222357.png)
